molecular formula C14H6N2O3 B5681804 7-Nitro-9-oxofluorene-4-carbonitrile

7-Nitro-9-oxofluorene-4-carbonitrile

Cat. No.: B5681804
M. Wt: 250.21 g/mol
InChI Key: CFCGUAIRXFPQPI-UHFFFAOYSA-N
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Description

7-Nitro-9-oxofluorene-4-carbonitrile is a specialized nitroaromatic compound designed for advanced research and development. It serves as a high-value building block in organic synthesis, particularly for constructing complex molecules with potential applications in material science and pharmaceuticals . Compounds within the nitrofluorene family are recognized for their strong electron-accepting characteristics . This makes 7-Nitro-9-oxofluorene-4-carbonitrile a candidate for developing push-pull chromophores, which are integral to the creation of novel organic materials for nonlinear optics (NLO) . In medicinal chemistry research, the fluorene scaffold is a known pharmacophore, and derivatives are explored for their biological activity, such as in the study of enzyme inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for determining the suitability of this compound for their specific purposes.

Properties

IUPAC Name

7-nitro-9-oxofluorene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O3/c15-7-8-2-1-3-11-13(8)10-5-4-9(16(18)19)6-12(10)14(11)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCGUAIRXFPQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxofluorene-4-carbonitrile typically involves the nitration of 9-oxofluorene-4-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 7-Nitro-9-oxofluorene-4-carbonitrile may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Nitro-9-oxofluorene-4-carbonitrile can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 7-amino-9-oxofluorene-4-carbonitrile.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Nitro-9-oxofluorene-4-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It may be used in the development of probes or markers for biological studies.

Medicine: Research is ongoing to explore the potential medicinal applications of 7-Nitro-9-oxofluorene-4-carbonitrile. Its derivatives may have pharmacological properties that could be useful in drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Nitro-9-oxofluorene-4-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile and ketone groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Nitro-9-oxo-9H-fluorene-4-carboxylic Acid

Structural Similarities : Shares the fluorene core with nitro and oxo substituents.
Key Differences : Replacement of the nitrile group with a carboxylic acid (-COOH) at position 4.
Properties :

  • Molecular Formula: C₁₄H₇NO₅ (vs. C₁₄H₆N₂O₃ for the nitrile analog).
  • Melting Point : 269–270°C (lit.) .
  • Reactivity : The carboxylic acid group enables esterification or amidation, whereas the nitrile group may participate in nucleophilic additions or cyclizations.
  • Applications: Carboxylic acid derivatives are often intermediates in drug synthesis, as seen in related quinolinecarbonitriles (e.g., 7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile) with EGFR kinase inhibition activity .

4-Oxo-4H-1-benzopyran-3-carbonitrile

Structural Similarities : Contains an oxo group and nitrile substituent on an aromatic system.
Key Differences : Benzopyran core vs. fluorene; lacks nitro substitution.
Reactivity :

  • The nitrile group undergoes radical additions, nucleophilic attacks (e.g., by amines), and carbocyanation reactions .
  • Fluorene derivatives, with extended conjugation, may exhibit enhanced stability or optoelectronic properties compared to benzopyrans.

7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile

Structural Similarities: Nitro, oxo, and nitrile substituents on a heterocyclic system. Key Differences: Quinoline core (nitrogen-containing) vs. fluorene; methoxy substitution at position 5. Applications:

  • Demonstrated potent EGFR tyrosine kinase inhibition (IC₅₀ = 0.025 μM) in medicinal chemistry studies .
  • Suggests that nitro-oxo-nitrile motifs are pharmacologically relevant, though fluorene derivatives may differ in bioavailability or target specificity.

Comparative Data Table

Property/Compound 7-Nitro-9-oxofluorene-4-carbonitrile (Inferred) 7-Nitro-9-oxofluorene-4-carboxylic Acid 4-Oxo-4H-1-benzopyran-3-carbonitrile 7-Methoxy-6-nitro-3-quinolinecarbonitrile
Core Structure Fluorene Fluorene Benzopyran Quinoline
Functional Groups -NO₂, -C≡N, -C=O -NO₂, -COOH, -C=O -C≡N, -C=O -NO₂, -C≡N, -C=O, -OCH₃
Molecular Weight (g/mol) ~268.2 (calculated) 269.21 ~199.2 (C₁₀H₅NO₂) ~285.2 (C₁₂H₈N₃O₄)
Key Reactivity Nitrile cyclization, electrophilic substitution Carboxylic acid derivatization Radical additions, Michael reactions Kinase inhibition, heterocyclic functionalization
Reported Applications Not available (inferred: materials/medicinal) Intermediate in organic synthesis Synthetic building block Anticancer agents (EGFR inhibitors)

Research Findings and Implications

  • Nitrile vs. Carboxylic Acid : The nitrile group in 7-Nitro-9-oxofluorene-4-carbonitrile likely enhances electrophilicity at position 4, enabling reactions such as nucleophilic additions or participation in cycloadditions, unlike the carboxylic acid analog .
  • Safety Profile : Analogous fluorene derivatives (e.g., 7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid) exhibit moderate hazards (H315-H319-H335), implying that the nitrile variant may require handling precautions for skin/eye irritation .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 7-Nitro-9-oxofluorene-4-carbonitrile, and how can purity be ensured?

  • Methodological Answer : A plausible route involves sequential nitration and cyanation of a fluorene precursor. For example, nitration at the 7-position of 9-oxofluorene followed by cyanation at the 4-position using a copper(I) cyanide catalyst under inert conditions. Purity is validated via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with a threshold of >98% purity . Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) for molecular weight verification .

Q. Which spectroscopic techniques are critical for characterizing 7-Nitro-9-oxofluorene-4-carbonitrile?

  • Methodological Answer :

  • FT-IR : To confirm the presence of nitro (-NO₂) and nitrile (-CN) functional groups.
  • NMR : ¹H NMR identifies aromatic proton environments, while ¹³C NMR resolves carbon types (e.g., carbonyl at ~190 ppm).
  • MS : High-resolution MS (HRMS) determines the exact molecular mass (e.g., [M+H]⁺ or [M⁻] ions).
  • X-ray Crystallography : For unambiguous structural elucidation, as demonstrated for analogous fluorene derivatives .

Q. How should researchers handle and store 7-Nitro-9-oxofluorene-4-carbonitrile to ensure stability?

  • Methodological Answer : Store in airtight, light-protected containers at -20°C to prevent nitro-group degradation. Use desiccants to avoid hydrolysis of the nitrile group. Safety Data Sheets (SDS) recommend handling in fume hoods with nitrile gloves due to potential irritancy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 7-Nitro-9-oxofluorene-4-carbonitrile in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic or nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect lowers electron density at the 4-position, influencing cyanation efficiency. Software like Gaussian or ORCA is used, referencing PubChem’s computed InChIKey for validation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for nitro-substituted fluorenes?

  • Methodological Answer :

  • Dose-Response Assays : Standardize in-vitro cytotoxicity tests (e.g., MTT assay) across multiple cell lines to account for variability.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew bioactivity results.
  • Control Experiments : Compare with structurally similar compounds (e.g., 7-acetamido-9-oxofluorene-4-carboxylic acid) to isolate the nitro group’s role .

Q. How can reaction mechanisms for 7-Nitro-9-oxofluorene-4-carbonitrile’s derivatization be elucidated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N in the nitro group) to track reaction pathways via MS/MS. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. DCM) can reveal rate-determining steps. For example, substituent effects on fluorene derivatives were analyzed using Arrhenius plots in prior studies .

Q. What role does crystallography play in understanding intermolecular interactions of 7-Nitro-9-oxofluorene-4-carbonitrile?

  • Methodological Answer : Single-crystal X-ray diffraction identifies packing motifs (e.g., π-π stacking between fluorene cores) and hydrogen-bonding networks involving the nitro and carbonyl groups. For analogous compounds, torsion angles (e.g., C8–C9–C11–N2 = -177.03°) have been critical in explaining steric effects .

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